molecular formula C13H21NO B12213813 (3-Methoxypropyl)(1-phenylpropyl)amine

(3-Methoxypropyl)(1-phenylpropyl)amine

Cat. No.: B12213813
M. Wt: 207.31 g/mol
InChI Key: HBAMCTHYBBJPPU-UHFFFAOYSA-N
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Description

(3-Methoxypropyl)(1-phenylpropyl)amine is an organic compound with the molecular formula C13H21NO It is a derivative of propylamine, featuring a methoxy group attached to the propyl chain and a phenyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxypropyl)(1-phenylpropyl)amine typically involves the reaction of 3-methoxypropanol with 1-phenylpropylamine. One common method involves the use of a Cu-Co/Al2O3-diatomite catalyst. The reaction is carried out under specific conditions of temperature and pressure, where 3-methoxypropanol is mixed with ammonia gas and hydrogen, preheated, and then passed through a fixed-bed reactor . The resulting product is then condensed and cooled to separate the gas and liquid phases, yielding this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar process but on a larger scale. The use of continuous flow reactors and advanced separation techniques ensures high yield and purity of the final product. The process is optimized to minimize energy consumption and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(3-Methoxypropyl)(1-phenylpropyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and acids (e.g., hydrochloric acid) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction typically produces simpler amines.

Scientific Research Applications

(3-Methoxypropyl)(1-phenylpropyl)amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Methoxypropyl)(1-phenylpropyl)amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3-Methoxypropylamine: A simpler analog with a methoxy group attached to the propyl chain.

    1-Phenylpropylamine: A related compound with a phenyl group attached to the propylamine.

    3-Phenylpropylamine: Another similar compound with a phenyl group attached to the propyl chain.

Uniqueness

(3-Methoxypropyl)(1-phenylpropyl)amine is unique due to the presence of both a methoxy group and a phenyl group, which confer distinct chemical and physical properties. This dual functionality makes it a versatile compound for various applications, distinguishing it from its simpler analogs .

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

N-(3-methoxypropyl)-1-phenylpropan-1-amine

InChI

InChI=1S/C13H21NO/c1-3-13(14-10-7-11-15-2)12-8-5-4-6-9-12/h4-6,8-9,13-14H,3,7,10-11H2,1-2H3

InChI Key

HBAMCTHYBBJPPU-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)NCCCOC

Origin of Product

United States

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